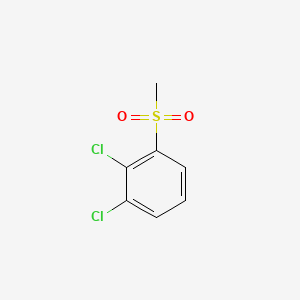

2,3-Dichlorophenylmethylsulfone

Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a vast and diverse class of molecules with significant roles in various scientific fields. rsc.orghmdb.ca They are integral to biochemistry, with amino acids like cysteine and methionine containing sulfur, and are found in numerous natural products and pharmaceuticals. rsc.orgnih.gov In the realm of synthetic chemistry, organosulfur compounds are valued for their unique reactivity and are employed as versatile reagents and intermediates. researchgate.net

Significance of Substituted Aromatic Sulfones in Synthetic and Mechanistic Chemistry

Substituted aromatic sulfones, a class that includes 2,3-Dichlorophenylmethylsulfone, are of considerable interest in both synthetic and mechanistic chemistry. The sulfonyl group, being a strong electron-withdrawing group, can activate the aromatic ring towards nucleophilic aromatic substitution reactions. nih.gov This property makes aromatic sulfones useful precursors in the synthesis of more complex molecules.

From a mechanistic standpoint, the study of aromatic sulfones provides insights into various chemical transformations. Their synthesis, often achieved through the oxidation of corresponding sulfides or via Friedel-Crafts type reactions, presents multiple avenues for mechanistic investigation. chemeo.comchemicalbook.com Furthermore, the metabolism of aromatic compounds containing sulfur often leads to the formation of sulfones, making them important subjects in toxicological and metabolic studies.

Overview of Research Trajectories for this compound

The primary research focus on this compound has been in the field of toxicology and metabolic chemistry. It has been identified as a metabolite of o-dichlorobenzene in rats. Studies have investigated its distribution in various tissues and its effect on hepatic microsomal drug-metabolizing enzymes. This research is crucial for understanding the biological fate and potential health effects of o-dichlorobenzene exposure. While its synthetic applications are not as widely explored as other sulfones, its formation as a metabolite drives the need for its synthesis for use as an analytical standard in research.

Detailed Research Findings

Synthesis and Properties

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its preparation can be inferred from general methods for synthesizing aryl methyl sulfones. A common approach involves the reduction of a corresponding sulfonyl chloride followed by methylation. For instance, substituted phenylsulfonyl chlorides can be reduced to the corresponding phenyl-sulfinic acid, which is then methylated to yield the phenyl methyl sulfone derivative. google.com Another general method for sulfone synthesis is the oxidation of the corresponding sulfide (B99878). chemeo.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O₂S |

| Molecular Weight | 225.09 g/mol |

| Appearance | Likely a solid at room temperature |

| CAS Number | Not explicitly found in searches |

Mechanistic Significance in Metabolic Studies

Research has demonstrated that this compound is a detectable metabolite in the urine of rats administered o-dichlorobenzene. One study specifically investigated the role of both 2,3- and 3,4-dichlorophenyl methyl sulfones in the alteration of hepatic microsomal drug-metabolizing enzymes. This research highlights the importance of understanding the metabolic pathways of industrial chemicals like o-dichlorobenzene and the biological activities of their metabolites.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIYOJPNBYXVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147595 | |

| Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106418-92-2 | |

| Record name | 1,2-Dichloro-3-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106418-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106418922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichlorophenylmethylsulfone and Analogues

General Synthetic Routes to Aryl Methyl Sulfones

The construction of the aryl methyl sulfone moiety can be achieved through several established synthetic pathways. These methods generally involve the formation of the crucial carbon-sulfur bond and the subsequent establishment of the sulfone functionality.

Oxidation of Sulfides to Sulfones

A primary and widely employed method for the synthesis of sulfones is the oxidation of the corresponding sulfides. This transformation can be achieved using a variety of oxidizing agents. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.comnih.gov

The selective oxidation of sulfides to either sulfoxides or sulfones can be controlled by the choice of oxidant and reaction conditions. For the complete conversion to sulfones, stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent is typically required. For instance, the oxidation of methyl phenyl sulfide (B99878) to methyl phenyl sulfone can be efficiently carried out using H₂O₂ in glacial acetic acid. researchgate.net The use of carboxylated multi-walled carbon nanotubes as a heterogeneous nanocatalyst with H₂O₂ has also been reported for the clean and selective oxidation of sulfides to sulfones. rsc.org

Table 1: Oxidation of Sulfides to Sulfones

| Sulfide Substrate | Oxidizing Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl phenyl sulfide | H₂O₂ (30%) | MWCNTs-COOH | Methyl phenyl sulfone | 99 | rsc.org |

| Thioanisole | H₂O₂ | Acetic acid/Amberlyst 15 | Methyl phenyl sulfone | - | researchgate.net |

Reaction of Sulfonyl Halides with Organometallics

Another versatile approach to aryl sulfones involves the reaction of sulfonyl halides, typically sulfonyl chlorides, with organometallic reagents. Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly used to introduce the alkyl or aryl group to the sulfonyl moiety. doubtnut.comwikipedia.org For the synthesis of methyl sulfones, methylmagnesium bromide or methyl lithium can be reacted with an appropriate arylsulfonyl chloride. quora.comwikimedia.org

This method is advantageous as it allows for the direct formation of the C-S bond with the desired substitution pattern on the aryl ring, provided the corresponding sulfonyl chloride is available.

Table 2: Synthesis of Sulfones from Sulfonyl Halides and Organometallics

| Sulfonyl Halide | Organometallic Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Methylmagnesium bromide (excess) | - | Tertiary alcohol (via ketone intermediate) | wikimedia.org |

Direct Sulfonylation Reactions

Direct sulfonylation of aromatic compounds provides another route to aryl sulfones. This can be achieved through Friedel-Crafts type reactions where an arene reacts with a sulfonylating agent, such as a sulfonyl chloride or sulfonic anhydride, in the presence of a Lewis acid catalyst. rsc.orgpurdue.edu However, these reactions can sometimes lead to issues with regioselectivity, yielding a mixture of isomers.

More modern approaches involve metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed reactions have been developed for the sulfonylation of aryl halides with sulfinate salts. nih.gov For instance, copper(I)-catalyzed coupling of aryl halides with sodium methanesulfinate (B1228633) can produce aryl methyl sulfones. nih.gov Similarly, palladium-catalyzed reactions of aryl halides with dimethyl sulfite (B76179) have been shown to be an efficient method for the synthesis of methyl sulfone derivatives. thermofisher.com

Specific Strategies for 2,3-Dichlorophenylmethylsulfone Core Construction

The synthesis of the specific target molecule, this compound, requires a strategy that allows for the precise introduction of the two chlorine atoms and the methylsulfonyl group onto the phenyl ring.

Precursor Synthesis and Functionalization

The construction of the 2,3-dichlorinated aromatic core is a critical first step. Several precursors can be envisaged for the synthesis of this compound.

One potential starting material is 2,3-dichloroaniline. This compound can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer-type reaction to introduce the sulfonyl chloride group, yielding 2,3-dichlorobenzenesulfonyl chloride. thermofisher.comwikipedia.orgnih.gov The Sandmeyer reaction typically involves treatment of the diazonium salt with sulfur dioxide in the presence of a copper(I) salt. mnstate.edu

Alternatively, one could start from 1,2-dichlorobenzene (B45396) and introduce a third group that can be subsequently converted to the methylsulfonyl moiety. This could involve, for example, a Friedel-Crafts sulfonylation, although this may present regioselectivity challenges. A more controlled approach would be the halogenation of 1,2-dichlorobenzene to introduce a bromine or iodine atom at the 3-position, followed by a metal-catalyzed coupling reaction with a methylsulfonating agent.

Chlorination and Sulfonylation Sequence Optimization

Route 1: Sulfonylation followed by Chlorination

This strategy would involve the synthesis of phenyl methyl sulfone first, followed by the selective chlorination of the aromatic ring at the 2- and 3-positions. Direct chlorination of phenyl methyl sulfone would likely lead to a mixture of chlorinated products, and achieving the desired 2,3-dichloro substitution pattern with high selectivity could be challenging. The directing effects of the methylsulfonyl group would need to be carefully considered.

Route 2: Chlorination followed by Sulfonylation

This approach, which is generally more controlled, involves the synthesis of a 2,3-dihalo-substituted benzene (B151609) precursor first, followed by the introduction of the methylsulfonyl group.

Via 2,3-Dichlorobenzenesulfonyl Chloride: As mentioned previously, starting from 2,3-dichloroaniline, one can synthesize 2,3-dichlorobenzenesulfonyl chloride. This intermediate can then be reacted with a methylating agent, such as methylmagnesium bromide, to afford the final product, this compound. doubtnut.comwikipedia.org

Via Metal-Catalyzed Coupling: An alternative within this strategy is to start with a 1-halo-2,3-dichlorobenzene (e.g., 1-bromo-2,3-dichlorobenzene (B155788) or 1-iodo-2,3-dichlorobenzene). This precursor can then undergo a copper- or palladium-catalyzed cross-coupling reaction with a source of the methylsulfonyl group, such as sodium methanesulfinate or by using DMSO as both the methyl source and part of the sulfonyl group in the presence of a copper catalyst. nih.gov

Table 3: Potential Synthetic Routes to this compound

| Starting Material | Key Intermediate | Key Reaction | Reagents | Product | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloroaniline | 2,3-Dichlorobenzenediazonium salt | Sandmeyer Reaction | NaNO₂, HCl, SO₂, CuCl | 2,3-Dichlorobenzenesulfonyl chloride | wikipedia.orgmnstate.edu |

| 2,3-Dichlorobenzenesulfonyl chloride | - | Grignard Reaction | CH₃MgBr | This compound | doubtnut.com |

| 1-Bromo-2,3-dichlorobenzene | - | Copper-catalyzed Sulfonylation | Sodium methanesulfinate, Cu(I) salt | This compound | nih.gov |

Synthesis of Functionalized this compound Derivatives

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives. These modifications can be broadly categorized into reactions on the aromatic ring, alterations of the methylsulfone group, and the construction of new heterocyclic systems.

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is amenable to nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.orgnih.gov The electron-withdrawing nature of the sulfonyl group (–SO₂CH₃) activates the dichlorophenyl ring, making it more electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This activation is most effective at the positions ortho and para to the sulfonyl group.

In SNAr reactions, a strong nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgtum.de The presence of electron-withdrawing groups like the sulfone is crucial for stabilizing this intermediate, thereby facilitating the reaction. masterorganicchemistry.com Subsequent loss of a leaving group (one of the chlorine atoms) restores the aromaticity and yields the substituted product.

While reactions on unactivated aryl halides are challenging, the presence of the sulfonyl group on the 2,3-dichlorophenyl ring allows for substitution reactions. Common nucleophiles used in such transformations include amines, alkoxides, and thiolates. youtube.comyoutube.com For instance, reacting 2,3-dichloroquinoxaline, a related heterocyclic system, with butylamine (B146782) can lead to the displacement of one or both chlorine atoms. nih.gov Similarly, studies on other activated dihalogenated aromatics demonstrate sequential substitutions, allowing for the introduction of different functional groups. nih.gov

| Substrate | Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Amine (e.g., Piperidine) | Heat, Polar aprotic solvent (e.g., DMSO) | Amino-substituted phenylmethylsulfone | nih.govbuct.edu.cn |

| This compound | Alkoxide (e.g., Sodium Methoxide) | Heat, Corresponding alcohol as solvent | Alkoxy-substituted phenylmethylsulfone | masterorganicchemistry.comyoutube.com |

| This compound | Thiolate (e.g., Sodium Thiophenoxide) | Polar aprotic solvent (e.g., DMF) | Thioether-substituted phenylmethylsulfone | nih.govacs.org |

Modifications of the Methylsulfone Group

The methylsulfone group itself is a versatile handle for further functionalization. Modifications can occur at the methyl carbon (α-functionalization) or involve the entire sulfonyl moiety (desulfonylation).

α-Arylation: The protons on the methyl group of aryl methyl sulfones are weakly acidic and can be removed by a strong base. The resulting carbanion can then be arylated. A direct palladium-catalyzed α-arylation of aryl and alkyl methyl sulfones with aryl bromides has been developed, affording mono-arylated products in good yields. acs.org This method is highly selective for mono-arylation, even though the product, a benzyl (B1604629) sulfone, is more acidic. acs.org

Desulfonylative Cross-Coupling: The sulfone group can act as a leaving group in certain cross-coupling reactions, a process known as desulfonylative coupling. This strategy allows for the formation of new carbon-carbon bonds. Nickel-catalyzed radical cross-coupling reactions between alkyl sulfones and aryl zinc reagents have been reported. nih.gov A key innovation in this area is the use of a phenyl-tetrazole (PT) sulfone, which is more redox-active and facilitates the reaction under milder conditions than traditional aryl sulfones. nih.govblogspot.com This desulfonylative arylation has been shown to be effective for a broad range of compounds. nih.gov Furthermore, a reductive cross-electrophile coupling between alkyl sulfones and aryl bromides has been developed, which avoids the need for pre-functionalized aryl partners. chemrxiv.org

Other Modifications: The methylsulfone group can undergo other transformations. For example, α-fluoroalkyl sulfones can be prepared and used as stable reagents for installing fluorinated groups onto arenes via radical cross-coupling. nih.gov Anionic α-fluorination of a sulfone followed by reductive cross-coupling is a powerful method for creating complex fluorinated molecules. nih.gov

| Modification Type | Substrate | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| α-Arylation | Aryl methyl sulfone | Aryl bromide, Pd(OAc)₂, Ligand, Base | Aryl benzyl sulfone | acs.org |

| Desulfonylative Arylation | Redox-active alkyl sulfone | Aryl zinc reagent, Ni catalyst, Ligand | Arylated alkane | nih.gov |

| Reductive Cross-Electrophile Coupling | Alkyl sulfone | Aryl bromide, Ni catalyst, Reducing agent | Arylated alkane | chemrxiv.org |

| α-Fluorination | Alkyl sulfone | Base, N-Fluorobenzenesulfonimide (NFSI) | α-Fluoroalkyl sulfone | nih.gov |

Heterocyclic Annulation Strategies Involving the Core Structure

Heterocyclic annulation involves the construction of a new ring fused to the existing aromatic core. The functional groups on this compound or its derivatives can serve as anchor points for building these new heterocyclic systems.

For example, a derivative where one of the chlorine atoms has been substituted by an amine can undergo intramolecular cyclization. A palladium-catalyzed intramolecular α-arylation of sulfones has been reported for the synthesis of nitrogen heterocycles like tetrahydroisoquinolines. nih.gov This strategy can be combined with other reactions in a domino sequence to create complex, functionalized scaffolds from simple starting materials. nih.gov

Another approach involves using β-ketosulfones as synthons. These compounds are active C-H acids and have been widely used as nucleophiles to synthesize five- and six-membered rings, as well as fused heterocycles. researchgate.net While not directly starting from this compound, these methods illustrate the utility of the sulfone group in constructing heterocyclic frameworks. Furthermore, pyridine-mediated cycloaddition reactions using sulfonyl chlorides have been developed to synthesize four-membered cyclic sulfones (2H-thiete 1,1-dioxides). nih.gov

Catalytic Approaches in Sulfone Synthesis

The synthesis of the sulfone functional group itself has been greatly advanced by the development of catalytic methods. Transition-metal and Lewis acid catalysis are two pillars of modern sulfone synthesis, offering efficient and selective routes.

Transition-Metal Catalysis

Transition-metal catalysis provides powerful tools for forming the carbon-sulfur bond necessary for sulfones. Palladium, nickel, and copper are the most commonly used metals.

Palladium-Catalyzed Reactions: Palladium catalysts are effective for coupling aryl halides with sulfinate salts (a source of the R-SO₂⁻ group). organic-chemistry.org More advanced methods include three-component couplings. For example, a palladium-catalyzed reaction of arylboronic acids, sodium metabisulfite (B1197395) (as an SO₂ source), and dimethyl carbonate (as a methyl source) has been developed for the construction of aryl methyl sulfones. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a robust alternative. Nickel-catalyzed cross-coupling of aryl halides with sodium sulfinates provides an efficient route to diaryl sulfones, tolerating a wide range of functional groups. dntb.gov.uamdpi.com Nickel can also catalyze three-component sulfonylations, for instance, coupling alkyl chlorides, aryl boronic acids, and potassium metabisulfite to generate alkyl aryl sulfones. rsc.org Dual photoredox/nickel catalysis has also been employed for the sulfonylation of aryl halides. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed coupling of aryl halides with sulfinic acid salts is a well-established method for sulfone synthesis. organic-chemistry.org These reactions are often promoted by ligands like L-proline.

Gold-Catalyzed Reactions: More recently, gold catalysis has been applied to sulfonylation. A ligand-enabled Au(I)/Au(III) catalytic cycle facilitates the sulfonylation of aryl iodides with various sodium sulfinates, providing a complementary method to palladium or copper systems. acs.org

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Palladium | Aryl halide + Sulfinate salt | Well-established C-S bond formation. | organic-chemistry.orgnih.gov |

| Palladium | Arylboronic acid + SO₂ source + Methyl source | Three-component coupling for methyl sulfones. | rsc.org |

| Nickel | Aryl halide + Sulfinate salt | Robust, tolerates diverse functional groups. | dntb.gov.uamdpi.com |

| Nickel | Alkyl chloride + Arylboronic acid + SO₂ source | Three-component coupling for alkyl aryl sulfones. | rsc.org |

| Copper | Aryl halide + Sulfinate salt | Often promoted by simple ligands like amino acids. | organic-chemistry.org |

| Gold | Aryl iodide + Sodium sulfinate | Novel method using Au(I)/Au(III) cycle. | acs.org |

Lewis Acid Catalysis

Lewis acids, which are electron-pair acceptors, can catalyze sulfone synthesis by activating either the sulfonylating agent or the aromatic substrate. wikipedia.org

Friedel-Crafts Sulfonylation: The classical Friedel-Crafts sulfonylation involves the reaction of an arene with a sulfonyl chloride or sulfonic anhydride, typically using a stoichiometric amount of a strong Lewis acid like AlCl₃. masterorganicchemistry.comorganic-chemistry.org Modern approaches focus on using catalytic amounts of solid acids, such as Fe³⁺-exchanged montmorillonite (B579905) clay or zeolites like zeolite beta. rsc.org These solid acids are reusable and offer a more environmentally friendly alternative. rsc.org A range of Lewis acids including Bi(OTf)₃, In(OTf)₃, and Sn(OTf)₂ have also been shown to be effective catalysts. researchgate.net

Other Lewis Acid-Catalyzed Reactions: Lewis acids can also facilitate tandem reactions. For example, a Lewis acid-catalyzed three-step tandem synthesis of 9-arylfluorenes was developed, which proceeds through a sulfonylamino intermediate. rsc.org In some cases, Lewis acids work in concert with Brønsted acids, creating a synergistic catalytic system that can enhance reactivity. nih.gov Furthermore, Lewis acids can catalyze the conversion of sulfonyl fluorides into sulfonamides, sulfamates, and other S-N containing compounds. wikipedia.org

Green Chemistry Principles in Synthetic Methods

The application of green chemistry principles to the synthesis of this compound and its analogues is a critical consideration for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Waste Reduction: Traditional synthetic routes can sometimes generate significant waste. Modern approaches, such as one-pot syntheses, are being developed to improve atom economy by combining multiple reaction steps without isolating intermediates. This not only reduces waste but also saves time and resources. organic-chemistry.org For example, one-pot syntheses of aryl sulfones from alcohols have been reported, which avoid the isolation of intermediates and are thus more economical and environmentally friendly. organic-chemistry.org

Use of Safer Solvents and Reagents: A key tenet of green chemistry is the replacement of hazardous organic solvents with safer alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of sulfone derivatives in aqueous media, sometimes facilitated by microwave irradiation, has been demonstrated to be an effective and eco-friendly approach. tandfonline.comresearchgate.net For instance, the synthesis of β-keto-sulfones has been achieved in excellent yields using water as the solvent under microwave conditions, eliminating the need for toxic organic solvents. tandfonline.com Deep eutectic solvents (DESs) are also emerging as sustainable media for sulfone synthesis, offering advantages like recyclability and low cost. rsc.org

The use of safer reagents is also paramount. For example, dimethyl carbonate, a green methylating agent, has been employed in the synthesis of aryl methyl sulfones, coupled with the use of sodium metabisulfite as an eco-friendly source of sulfur dioxide. nih.govresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. tandfonline.comtandfonline.comresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various sulfone derivatives, including pyrazolyl sulfones and β-keto-sulfones, highlighting its potential for the energy-efficient production of compounds like this compound. tandfonline.comtandfonline.comresearchgate.net

Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, is a cornerstone of green synthesis. Photocatalysis, which utilizes light to drive chemical reactions, offers a sustainable and energy-efficient pathway for sulfone synthesis. nih.govrsc.orgchemrxiv.org Visible-light-driven photocatalysis, in particular, is advantageous as it uses a renewable energy source. nih.govrsc.org Both homogeneous and heterogeneous photocatalysts have been explored, with heterogeneous catalysts like graphitic carbon nitride (g-C3N4) offering the benefit of easy separation and recyclability. chemrxiv.org Furthermore, the development of metal-free catalytic systems provides an environmentally benign alternative to traditional metal-catalyzed reactions. nanomaterchem.com

Table 1: Comparison of Synthetic Methodologies for Sulfone Synthesis with a Focus on Green Chemistry Aspects

Click to view interactive table

| Method | Key Green Principles | Typical Reagents/Conditions | Advantages | Research Findings |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction times | α-haloketones, sodium alkyl/aryl sulfinates, water | High yields, short reaction times, use of aqueous medium. tandfonline.com | Synthesis of β-keto-sulfones in >95% yield in aqueous medium under microwave irradiation. tandfonline.com |

| Photocatalysis | Use of renewable energy (light), mild reaction conditions | Aryl diazonium salts, aryl thiols, visible light | Can be performed without a photocatalyst in some cases, operates at room temperature under air. nih.gov | Selective synthesis of diaryl sulfoxides and diaryl sulfones using visible-light-driven silver catalysis. nih.gov |

| One-Pot Synthesis | Atom economy, reduced waste, process simplification | Alcohols, N-bromosuccinimide, triphenylphosphine, sodium arenesulfinate | Avoids isolation of intermediates, more economical and environmentally friendly. organic-chemistry.org | Good to high yields of aryl sulfones from primary alcohols under mild conditions. organic-chemistry.org |

| Use of Green Solvents | Reduced toxicity and environmental impact | Deep eutectic solvents (DESs) | Recyclable, biodegradable, low cost, avoids volatile organic compounds (VOCs). rsc.org | Efficient synthesis of (hetero)aryl sulfones without additional metal catalysts. rsc.org |

| Use of Eco-Friendly Reagents | Reduced hazard and environmental footprint | Boronic acid, sodium metabisulfite, dimethyl carbonate | Utilizes a safe SO2 source and a green methylating agent. nih.govresearchgate.net | Successful three-component cross-coupling to form functional methyl sulfones. nih.govresearchgate.net |

In-depth Analysis of this compound Reaction Pathways Remains Largely Unexplored in Publicly Available Scientific Literature

While this compound is a recognized metabolite of the industrial chemical o-dichlorobenzene, a comprehensive examination of its specific chemical reaction pathways and mechanistic details, as outlined in the requested article structure, is not extensively available in publicly accessible scientific and technical literature. The compound has been identified in toxicological studies, primarily focusing on its formation and biological effects rather than its synthetic or reactive chemistry.

Current research has confirmed the presence of this compound and its isomer, 3,4-dichlorophenyl methyl sulfone, in the urine and various tissues of rats administered o-dichlorobenzene. nih.govnih.gov These studies suggest that the formation of these methylsulfonyl metabolites involves the biliary secretion of their precursors, which are then metabolized by intestinal microflora. nih.gov Investigations have also delved into the role of these metabolites in altering the activity of hepatic microsomal drug-metabolizing enzymes. nih.gov

However, detailed mechanistic studies on the reactivity of the sulfone moiety and the dichlorinated aromatic ring of this compound are not readily found. Information regarding specific nucleophilic attack and displacement mechanisms, electrophilic reactions, or radical processes involving the sulfone group of this particular molecule is scarce. Similarly, dedicated research on the electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) pathways for this compound, including potential products and reaction conditions, is not detailed in the available literature.

Therefore, a scientifically accurate and thorough article adhering to the specified detailed outline on the reaction pathways and mechanistic investigations of this compound cannot be generated at this time due to the absence of specific research data in the public domain.

General Reactivity of Related Aryl Sulfones

To provide a contextual understanding, the reactivity of aryl sulfones, in general, is well-documented. The sulfone group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, especially when good leaving groups are present at the ortho or para positions. The sulfone moiety itself is generally stable but can participate in certain reactions under specific conditions.

Reaction Pathways and Mechanistic Investigations of 2,3 Dichlorophenylmethylsulfone

Rearrangement Reactions

Aryl sulfones, in general, can undergo several types of rearrangement reactions, often under specific conditions such as the presence of strong bases or upon photochemical or thermal activation. For a molecule like 2,3-dichlorophenylmethylsulfone, potential rearrangement pathways could include migrations of the sulfonyl group or rearrangements involving the aromatic ring.

One notable rearrangement applicable to aryl sulfones is the Truce-Smiles rearrangement . This reaction typically involves the intramolecular nucleophilic aromatic substitution of an activated aryl sulfone. In the case of this compound, if a suitable nucleophilic center were present on a side chain attached to the sulfonyl group, it could potentially attack the dichlorinated phenyl ring, leading to a rearranged product. However, for the parent compound itself, this pathway is not directly applicable without further functionalization.

Another possibility, though less common for simple methyl sulfones, could be a photochemical rearrangement . Upon UV irradiation, some aryl sulfones are known to undergo cleavage of the carbon-sulfur bond, which could be followed by recombination at a different position on the aromatic ring. The presence of two chlorine atoms on the phenyl ring would influence the electronic properties and potentially the regioselectivity of such a rearrangement.

It is important to note that the high stability of the sulfone group and the carbon-sulfur bond in aryl methyl sulfones makes rearrangements generally unfavorable without specific activating groups or energetic input.

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not documented in the available scientific literature. However, general trends for reactions involving aryl sulfones can provide some insight.

Kinetic Studies: The kinetics of reactions involving aryl sulfones, such as nucleophilic aromatic substitution or rearrangements, are highly dependent on the nature of the substituents on the aromatic ring. The two electron-withdrawing chlorine atoms in this compound would be expected to activate the aromatic ring towards nucleophilic attack, thereby increasing the rate of such reactions compared to unsubstituted phenyl methyl sulfone. Kinetic studies of related compounds, such as the reaction of o-methyldiaryl sulfones with n-butyllithium, have been performed and demonstrate the influence of substitution on reaction rates.

The following table provides a hypothetical comparison of factors that would influence the kinetics and thermodynamics of potential transformations of this compound, based on general principles.

| Transformation Type | Expected Kinetic Factors | Expected Thermodynamic Factors |

| Nucleophilic Aromatic Substitution | - Rate enhanced by electron-withdrawing Cl atoms. - Steric hindrance from the ortho-chloro and methylsulfonyl groups may decrease the rate. | - Generally favorable if a weak C-X bond is replaced by a stronger C-Nu bond. |

| Truce-Smiles Rearrangement | - Dependent on the nucleophilicity of the attacking group and the activation of the aromatic ring. | - Driven by the formation of a more stable product, often involving the relief of ring strain or the formation of stronger bonds. |

| Photochemical Rearrangement | - Dependent on the quantum yield of the C-S bond cleavage. | - The product distribution would be governed by the relative stabilities of the possible radical intermediates and rearranged products. |

Exploration of Reaction Intermediates and Transition States

The exploration of reaction intermediates and transition states for reactions of this compound would rely heavily on computational chemistry and spectroscopic techniques, as these species are typically transient and difficult to isolate.

Reaction Intermediates: For a potential nucleophilic aromatic substitution reaction, the key intermediate would be a Meisenheimer complex . This is a resonance-stabilized anionic intermediate formed by the attack of a nucleophile on the electron-deficient aromatic ring. The negative charge would be delocalized over the aromatic system and the sulfonyl group.

In a hypothetical photochemical rearrangement, radical intermediates would be formed upon homolytic cleavage of the C-S bond, resulting in a 2,3-dichlorophenyl radical and a methylsulfonyl radical. The subsequent reactions of these radicals would determine the final product distribution.

Transition States: Computational modeling, such as Density Functional Theory (DFT) calculations, would be the primary tool to investigate the transition states of reactions involving this compound. For a nucleophilic aromatic substitution, the transition state would resemble the high-energy point on the reaction coordinate leading to the Meisenheimer intermediate. For a rearrangement reaction, the transition state would represent the geometry of the molecule as bonds are breaking and forming simultaneously. The energy of this transition state would determine the activation energy and thus the rate of the reaction.

The table below summarizes the likely intermediates and the methods used to study them for potential reactions of this compound.

| Reaction Type | Likely Intermediate(s) | Likely Transition State | Method of Investigation |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Structure leading to the Meisenheimer complex | Spectroscopic (NMR, UV-Vis), Computational (DFT) |

| Photochemical Rearrangement | 2,3-Dichlorophenyl radical, Methylsulfonyl radical | Excited state geometry leading to C-S bond cleavage | Time-resolved spectroscopy, Computational (CASSCF, TD-DFT) |

| Truce-Smiles Rearrangement | Anionic rearranged intermediate | Cyclic transition state involving intramolecular attack | Isotopic labeling studies, Computational (DFT) |

Due to the lack of specific experimental data for this compound, this analysis remains predictive and is based on the established reactivity of the broader class of aryl sulfones.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and provide insights into the three-dimensional structure of a molecule.

High-Resolution 1H and 13C NMR Analysis

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural determination of organic molecules.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2,3-Dichlorophenylmethylsulfone, distinct signals would be expected for the aromatic protons and the methyl protons. The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent protons on the dichlorinated phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonyl group. The methyl group would appear as a sharp singlet, typically in the upfield region of the spectrum, as it has no adjacent protons to couple with. The integration of these signals would correspond to the number of protons in each environment (three for the aromatic ring and three for the methyl group).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule. One would expect to see one signal for the methyl carbon and six signals for the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine atoms and the sulfonyl group. Carbons directly attached to the chlorine atoms would be expected to show shifts characteristic of halogenated aromatic rings. The carbon attached to the sulfonyl group would also exhibit a specific chemical shift. The methyl carbon would appear at a characteristic upfield chemical shift.

| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Phenyl Methyl Sulfone | 7.92 (d, J = 7.5 Hz, 2H), 7.66-7.54 (m, 3H), 3.04 (s, 3H) | 140.40, 133.63, 129.27, 127.21, 44.37 |

This data is for illustrative purposes and does not represent the actual data for this compound.

Conformational and Dynamic Studies via NMR

NMR spectroscopy can also be used to study the conformational preferences and dynamic processes within a molecule. For this compound, variable temperature NMR experiments could provide information about the rotational barrier around the C-S bond connecting the phenyl ring and the sulfonyl group. Changes in the appearance of the NMR signals as a function of temperature can be analyzed to determine the energetic barriers for such conformational changes. However, without specific experimental data, any discussion on the conformational dynamics of this particular molecule remains speculative.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecular ion, and thus the molecular formula of the compound. For this compound (C₇H₆Cl₂O₂S), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. The ability of HRMS to provide accurate mass measurements is crucial for the confident identification of a compound. nist.gov

Fragmentation Pattern Analysis for Structural Information

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. The fragmentation of this compound would likely involve the cleavage of the bonds around the sulfonyl group.

Expected fragmentation pathways could include:

Loss of the methyl group (•CH₃) to form a [M - 15]⁺ ion.

Loss of the entire methylsulfonyl group (•SO₂CH₃) to form the 2,3-dichlorophenyl cation.

Cleavage of the C-S bond to generate the methylsulfonyl cation ([CH₃SO₂]⁺) and the 2,3-dichlorophenyl radical, or vice versa.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks corresponding to the presence of ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ isotopes, respectively.

While specific fragmentation data for this compound is not available in the searched results, the following table shows a hypothetical fragmentation pattern based on general principles of mass spectrometry.

| Fragment Ion | m/z (relative to ¹²C, ³⁵Cl) | Possible Structure |

| [M]⁺ | 224 | [C₇H₆³⁵Cl₂O₂S]⁺ |

| [M+2]⁺ | 226 | [C₇H₆³⁵Cl³⁷ClO₂S]⁺ |

| [M+4]⁺ | 228 | [C₇H₆³⁷Cl₂O₂S]⁺ |

| [M - CH₃]⁺ | 209 | [C₆H₃³⁵Cl₂O₂S]⁺ |

| [C₆H₃Cl₂]⁺ | 145 | [C₆H₃³⁵Cl₂]⁺ |

| [CH₃SO₂]⁺ | 79 | [CH₃SO₂]⁺ |

This table represents a theoretical fragmentation pattern and is for illustrative purposes only.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a profound insight into the molecular vibrations of a compound. These vibrations are unique to the molecule's structure, acting as a molecular fingerprint. For this compound, the analysis of its vibrational modes allows for the definitive identification of its key functional groups.

A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). These modes, which include stretching, bending, rocking, wagging, and twisting, correspond to specific energy levels and can be probed by IR and Raman spectroscopy. mdpi.comnih.gov The vibrational spectrum of this compound is complex due to its multiple functional groups and the reduced symmetry of the substituted benzene (B151609) ring.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes. By calculating the theoretical vibrational frequencies, a detailed assignment of the experimental or predicted spectrum can be achieved. For instance, studies on similar molecules like 2,4-dichlorobenzonitrile (B1293624) have successfully used DFT calculations to assign their normal modes with the aid of Potential Energy Distributions (PEDs). nih.gov

The primary functional groups expected to yield characteristic vibrational bands in this compound are the sulfone group (-SO₂-), the dichlorinated aromatic ring, and the methyl group (-CH₃).

Table 1: Predicted Major Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Functional Group Assignment |

| Asymmetric SO₂ Stretching | ~1320 - 1350 | Strong | Medium | Sulfone group (O=S=O) |

| Symmetric SO₂ Stretching | ~1150 - 1170 | Strong | Strong | Sulfone group (O=S=O) |

| C-S Stretching | ~700 - 800 | Medium | Strong | Phenyl-Sulfone bond |

| Aromatic C-H Stretching | ~3050 - 3100 | Medium | Strong | C-H bonds on the dichlorinated benzene ring |

| Aromatic C=C Stretching | ~1400 - 1600 | Medium-Strong | Strong | Carbon-carbon bonds within the benzene ring |

| C-Cl Stretching | ~600 - 800 | Strong | Strong | Carbon-chlorine bonds on the aromatic ring |

| CH₃ Asymmetric Stretching | ~2960 - 2980 | Medium | Medium | Methyl group C-H bonds |

| CH₃ Symmetric Stretching | ~2870 - 2890 | Weak | Medium | Methyl group C-H bonds |

| CH₃ Bending (Scissoring and Rocking) | ~1370 - 1470 | Medium | Weak-Medium | Bending vibrations of the methyl group |

Note: The data in this table is predictive, based on typical ranges for these functional groups and computational models for similar compounds.

The sulfone group is a strong chromophore in both IR and Raman spectroscopy. Its most prominent features are the strong asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net For methyl phenyl sulfone, these bands are observed around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The presence of two electron-withdrawing chlorine atoms on the phenyl ring in this compound is expected to cause a slight shift in these frequencies due to inductive effects.

The halogenated aromatic moiety also presents distinct spectroscopic signatures. The C-Cl stretching vibrations typically appear in the region of 600-800 cm⁻¹, and these bands are often strong in both IR and Raman spectra. cheminfo.org The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which can be observed in the 800-900 cm⁻¹ region and are characteristic of the arrangement of substituents. The aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ range. cheminfo.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule when it absorbs ultraviolet or visible light. researchgate.net This absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. researchgate.net

The key chromophores in this compound are the dichlorinated benzene ring and the sulfone group. The benzene ring exhibits characteristic π → π* transitions. researchgate.net In substituted benzenes, these transitions can be influenced by the nature and position of the substituents. The chlorine atoms, with their lone pairs of electrons, can participate in n → π* transitions, although these are often weaker than π → π* transitions. researchgate.net The sulfone group itself does not absorb significantly in the near-UV region but its strong electron-withdrawing nature modifies the electronic structure of the phenyl ring, affecting its absorption profile.

For substituted phenyl sulfones, the primary absorption bands are typically observed in the UV region. A study on various substituted phenyl sulfones provides a basis for predicting the spectral characteristics of this compound. The presence of chloro-substituents is known to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted phenyl methyl sulfone.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Chromophore |

| π → π | ~220 - 240 | High | Dichlorinated Phenyl Ring |

| π → π | ~260 - 280 | Moderate | Dichlorinated Phenyl Ring |

| n → π* | ~290 - 310 | Low | Chlorine atoms, Sulfone oxygen atoms |

Note: The data in this table is predictive and based on the analysis of similar compounds and the expected electronic effects of the substituents. The exact values for λₘₐₓ and ε would require experimental measurement or high-level time-dependent DFT (TD-DFT) calculations.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment

A single spectroscopic technique rarely provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple sources. For this compound, combining the information from IR, Raman, and UV-Vis spectroscopy allows for a comprehensive and unambiguous structural assignment.

IR and Raman spectroscopy are complementary techniques. Some vibrational modes that are weak or silent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the sulfone group often yield a strong Raman signal. By analyzing both spectra, a more complete vibrational profile of the molecule can be constructed, confirming the presence of all key functional groups.

UV-Vis spectroscopy complements the vibrational data by providing information about the electronic structure and conjugation within the molecule. The observed electronic transitions confirm the presence of the aromatic system and can be correlated with the substitution pattern identified through vibrational spectroscopy. The integration of these datasets provides a powerful, cross-validating approach to structural elucidation.

Application of Chemometric and Multivariate Spectroscopic Methods

In modern analytical chemistry, chemometric and multivariate methods are increasingly applied to extract maximum information from spectroscopic data. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze complex spectral data, identify patterns, and build predictive models.

For a compound like this compound, these methods could be employed in several ways:

Purity Analysis: By comparing the spectrum of a synthesized batch to a reference spectrum, chemometric methods can be used to quantify impurities.

Isomer Differentiation: In cases where multiple isomers could be formed during synthesis, multivariate analysis of the spectra could potentially distinguish between them based on subtle spectral differences.

Quantitative Analysis: Once a calibrated model is built, these methods can be used for the rapid and non-destructive quantification of the compound in various matrices.

While the application of these advanced statistical tools requires a substantial amount of data, they represent the frontier of spectroscopic analysis, enabling a deeper and more quantitative understanding of chemical systems.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Dichlorophenylmethylsulfone. These calculations, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a powerful tool for chemical research. substack.com

Geometry Optimization (e.g., DFT, Ab Initio Methods)

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. pleiades.online Methods like DFT with a suitable basis set, for instance, B3LYP/6-311G(d,p), are commonly employed for this purpose. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-S Bond Length | 1.77 |

| S=O Bond Length | 1.45 |

| C-Cl Bond Length | 1.74 |

| C-C (aromatic) Bond Length | 1.39 - 1.41 |

| C-H (methyl) Bond Length | 1.09 |

| O-S-O Bond Angle | 119.5 |

| C-S-O Bond Angle | 108.5 |

| C-S-C Bond Angle | 104.0 |

| C-C-Cl Bond Angle | 119.0 - 121.0 |

Note: These are predicted values based on computational studies of analogous compounds and should be confirmed by specific calculations for this compound.

Electronic Property Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Once the geometry is optimized, the electronic properties of this compound can be investigated. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In this compound, the electronegative oxygen and chlorine atoms would create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This can involve its synthesis or its subsequent transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the TS structure. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

For the synthesis of this compound, which could be formed through a Friedel-Crafts type reaction or the oxidation of a corresponding sulfide (B99878), these computational tools can map out the step-by-step process of bond formation and breaking. nih.gov

Reaction Pathway Energetics

Table 2: Hypothetical Energetics for a Key Step in the Synthesis of a Phenylsulfone

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.7 |

| Product | -15.2 |

Note: This table represents illustrative data for a generic reaction step in sulfone synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are typically performed on single, isolated molecules, molecular dynamics (MD) simulations can model the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules or surfaces over time. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry enables the theoretical prediction of spectroscopic data, which is invaluable for the structural elucidation and characterization of compounds.

Vibrational Frequencies: Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the vibrational frequencies of molecules. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum (Infrared and Raman) can be generated. Common approaches involve geometry optimization of the molecule followed by frequency calculations at a specific level of theory, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.netresearchgate.netmdpi.com

These theoretical calculations provide a set of vibrational modes and their corresponding frequencies. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the fact that calculations are typically performed for a molecule in the gas phase, whereas experiments are often done in a solid or liquid state. nih.gov To improve the agreement with experimental data, the computed frequencies are frequently scaled by an empirical scaling factor. nih.gov The Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. mdpi.com

For this compound, DFT calculations could predict the characteristic stretching frequencies of the sulfone group (SO₂), the C-S bond, the C-Cl bonds, and the various vibrations of the dichlorophenyl ring. A hypothetical comparison between calculated and expected experimental vibrational frequencies is presented in Table 1.

Table 1: Predicted vs. Expected Vibrational Frequencies for this compound This table is illustrative and based on general group frequencies. Actual computational results would provide more precise values.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled DFT) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| SO₂ Asymmetric Stretch | 1300-1350 | 1300-1350 |

| SO₂ Symmetric Stretch | 1140-1180 | 1140-1180 |

| C-H (Aromatic) Stretch | 3050-3100 | 3050-3100 |

| C=C (Aromatic) Stretch | 1450-1600 | 1450-1600 |

| C-Cl Stretch | 600-800 | 600-800 |

| C-S Stretch | 650-750 | 650-750 |

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another critical application of computational chemistry. mdpi.comnih.gov While DFT methods can be used, they are computationally intensive. mdpi.com In recent years, data-driven approaches, particularly those using machine learning and Graph Neural Networks (GNNs), have shown remarkable accuracy and speed. mdpi.combohrium.com These models are trained on large databases of experimentally determined NMR spectra and molecular structures. nih.govbohrium.com By learning the complex relationships between the chemical environment of a nucleus and its chemical shift, these tools can predict ¹H and ¹³C NMR spectra for novel or uncharacterized molecules with high accuracy, often achieving mean absolute errors (MAEs) of 0.1-0.3 ppm for ¹H shifts. mdpi.com

For this compound, such predictive tools could generate a theoretical NMR spectrum, aiding in the assignment of signals in an experimental spectrum and confirming the compound's structure.

Computational Approaches to Structure-Activity Relationships (in silico mechanistic insights)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. uni-bonn.demdpi.com This approach is fundamental in medicinal chemistry for understanding how structural modifications affect a molecule's function and for designing new compounds with enhanced potency or selectivity. uni-bonn.denih.govresearchgate.net

The QSAR process generally involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities (e.g., enzyme inhibition, receptor binding) is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). mdpi.com

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Calculated using quantum chemistry methods like DFT, these include properties like orbital energies (HOMO, LUMO), dipole moment, and partial atomic charges. mdpi.com

Physicochemical descriptors: Properties like hydrophobicity (logP) and polarizability. mdpi.com

Model Building: A mathematical model is created to relate the descriptors (independent variables) to the biological activity (dependent variable). This can be achieved using various statistical and machine learning methods, such as multiple linear regression, partial least squares, support vector machines, or deep neural networks. uni-bonn.demdpi.com

Model Validation: The predictive power of the model is rigorously tested using external datasets or cross-validation techniques to ensure it is robust and not overfitted. mdpi.com

For a compound like this compound, a QSAR study could be undertaken if it were part of a series of related sulfone derivatives tested for a specific biological activity. By building a QSAR model, researchers could gain in silico mechanistic insights into which structural features are crucial for its activity. For example, a model might reveal that the positions of the chlorine atoms on the phenyl ring are critical for activity, or that the electronic properties of the sulfone group play a key role. These insights can then guide the synthesis of new, potentially more active, analogues.

Investigation of Biological Interactions and Mechanistic Insights Non Clinical Focus

In Vitro Studies on Specific Biomolecular Interactions

In vitro research provides foundational knowledge about how MeSO2-PCBs, the class to which 2,3-Dichlorophenylmethylsulfone belongs, interact with fundamental biological molecules.

The broader class of MeSO2-PCBs has been shown to influence the activity of various enzymes, particularly those involved in drug metabolism. For instance, studies on rats have demonstrated that the administration of a parent PCB compound leads to the hepatic accumulation of its 3-methylsulfonyl metabolite. nih.gov This accumulation was directly correlated with a significant and persistent increase in the levels of cytochromes P450 and b5, as well as enhanced activity of aminopyrine (B3395922) N-demethylase and benzo[a]pyrene (B130552) hydroxylase. nih.gov The evidence strongly suggests that the MeSO2-PCB metabolite, rather than the parent PCB, is the principal agent responsible for inducing these microsomal drug-metabolizing enzymes. nih.gov

Other studies have explored the inhibitory potential of compounds with similar structural motifs. For example, dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid, have been found to be effective competitive inhibitors of chymotrypsin. nih.govnih.gov This inhibition is dependent on the specific configuration of the molecule and suggests that the electrophilic nature of the ring structure is relevant to its inhibitory activity. nih.gov

Table 1: Observed Effects of MeSO2-PCBs on Enzyme Activity (In Vitro/In Vivo Evidence)

| Class/Compound | Target Enzyme/System | Observed Effect | Reference |

|---|---|---|---|

| 3-MeSO2-pentaCB | Cytochrome P450 | Induction | nih.gov |

| 3-MeSO2-pentaCB | Cytochrome b5 | Induction | nih.gov |

| 3-MeSO2-pentaCB | Aminopyrine N-demethylase | Increased Activity | nih.gov |

| 3-MeSO2-pentaCB | Benzo[a]pyrene hydroxylase | Increased Activity | nih.gov |

| Dipeptides with (E)-2,3-methanophenylalanine | Chymotrypsin | Competitive Inhibition | nih.govnih.gov |

The interaction between chemicals and cellular components like proteins and nucleic acids is a critical aspect of their mechanism of action. Nucleoproteins, which are complexes of proteins and nucleic acids, are involved in essential life processes, including replication and gene expression regulation. nih.gov While direct binding studies for this compound are not available, research on related compounds provides insight.

Phosphorothioate (PS) modified antisense oligonucleotides, for example, have been shown to associate predominantly with plasma proteins such as albumin and histidine-rich glycoprotein. nih.gov This binding is crucial for their distribution in the body. The binding characteristics are influenced by the chemical's backbone, nucleobase composition, and flexibility. nih.gov Techniques like fluorescence polarization are used to measure these binding constants reliably. nih.gov

The interaction of MeSO2-PCBs with specific proteins is an area of active investigation, as these interactions are believed to underpin their biological effects, including the disruption of cellular signaling pathways.

Mechanistic Cellular Responses in Model Organisms or Cell Lines (in vitro)

Cell-based assays are instrumental in elucidating the downstream consequences of biomolecular interactions, revealing effects on cellular health and signaling cascades.

Genotoxicity refers to the ability of a chemical agent to damage the genetic material within a cell. nih.gov Various assays, such as the micronucleus test, are used to assess this potential. nih.gov Studies on DDE, a metabolite of the organochlorine pesticide DDT, have shown that it can induce a significant increase in the frequency of micronucleated cells in human lymphocyte cultures, indicating clastogenic (chromosome-breaking) or aneugenic (affecting chromosome number) potential. researchgate.net

While direct genotoxicity data for this compound is scarce, the genotoxic potential of parent PCBs and other metabolites has been established. researchgate.net For instance, certain PCB congeners are known to cause DNA damage. researchgate.net The genotoxicity of a compound can vary between cell lines; for example, some nanocelluloses induce micronuclei in both human osteoblastic-like cells (MG-63) and Chinese hamster lung fibroblasts (V79), while others only affect one cell line, highlighting differences in cellular sensitivity and DNA damage response. nih.gov

Table 2: Summary of Genotoxicity Findings for Related Compounds in Non-Human/In Vitro Models

| Compound/Class | Cell Model | Assay | Finding | Reference |

|---|---|---|---|---|

| DDE (DDT Metabolite) | Human Lymphocytes | Micronucleus Test | Increased frequency of micronucleated cells | researchgate.net |

| Nanocellulose (CNF) | MG-63, V79 | Micronucleus Test | Induced micronuclei in both cell lines | nih.gov |

| Nanocellulose (CMF, CNC) | MG-63 | Micronucleus Test | Induced micronuclei and nucleoplasmic bridges | nih.gov |

A significant mechanism through which PCBs and their metabolites exert their effects is the induction of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com Exposure to PCBs can lead to increased intracellular levels of ROS, which can cause cell injury, mutagenesis, and cell death. nih.gov

In vitro studies using human liver cell lines (HepG2) have shown that different PCB congeners induce oxidative stress to varying degrees, which in turn triggers apoptosis (programmed cell death). nih.gov The pathways leading to this outcome can differ; for example, the non-coplanar PCB-153 appears to act through the TNF receptor, while the coplanar PCB-77 acts via the aryl hydrocarbon receptor (AHR) and subsequent induction of cytochrome P450 (CYP1A1). nih.gov

Furthermore, MeSO2-PCBs are products of metabolic activation. nih.gov This process involves the biliary secretion of precursor compounds, which are then metabolized by the intestinal microflora, leading to the formation of the persistent methylsulfonyl metabolites. nih.gov These metabolites can modulate various signaling pathways, including those related to cell death and survival, such as the Bcl-2 protein family which regulates apoptosis. nih.govmdpi.com The inhibitor 3-methyladenine (B1666300) (3-MA), for instance, has been shown to have dual roles in modulating autophagy by differentially inhibiting class I and class III phosphoinositide 3-kinases (PI3K) over time. nih.govresearchgate.net

Antimicrobial Activity Studies on Non-Human Pathogenic Strains

While research on the antimicrobial properties of this compound is not specifically available, studies on structurally related phenylsulfonyl compounds provide relevant insights. A novel compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), was identified as having antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. nih.gov

The minimum inhibitory concentrations (MICs) for PSPC were 4 µg/ml and 8 µg/ml against S. aureus and E. faecium, respectively. nih.gov Its activity against Gram-negative bacteria was weaker, though it could be enhanced when used in combination with an efflux pump inhibitor or a lipopeptide antibiotic. nih.gov The structure of the compound was confirmed to be critical for its activity, suggesting a specific, target-based mechanism of action. nih.gov These findings indicate that the phenylsulfonyl scaffold, which is present in this compound, can be a suitable base for the development of new antimicrobial agents. nih.gov

Table 3: Antimicrobial Activity of 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)

| Bacterial Strain | Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 4 | nih.gov |

| Enterococcus faecium | Gram-positive | 8 | nih.gov |

| Klebsiella pneumoniae | Gram-negative | 64 | nih.gov |

| Acinetobacter baumannii | Gram-negative | 32 | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | >64 | nih.gov |

In vitro Efficacy against Bacteria and Fungi (e.g., foodborne strains)

Proposed Mechanisms of Antimicrobial Action

Due to the absence of direct research on this compound, any proposed mechanism of antimicrobial action would be purely speculative and based on the general activity of the broader sulfone class of compounds. Without experimental evidence, it is not possible to definitively state how this specific compound might interact with or inhibit microbial growth.

Structure-Activity Relationship (SAR) Derivations for Biological Effects (Molecular Level)

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry and toxicology. nih.gov The analysis of Structure-Activity Relationships (SAR) helps in identifying the chemical moieties responsible for eliciting a biological effect. nih.gov This allows for the targeted modification of a compound to enhance its desired activity or reduce unwanted side effects. nih.gov

For this compound, a detailed SAR analysis is not available in the current body of scientific literature. Such an analysis would require the synthesis and biological testing of a series of structurally related analogs to determine the impact of the dichlorophenyl and methylsulfone groups on its biological effects. General principles of SAR suggest that the position and nature of the halogen substituents on the phenyl ring, as well as the nature of the sulfone group, would significantly influence its interactions with biological targets. nih.gov However, without specific studies on this compound and its derivatives, any discussion on its SAR remains hypothetical.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photolysis), water (hydrolysis), and oxidation.

General studies on chlorinated aromatic compounds, such as the herbicide 2,4-D, also show that photolysis in sunlit surface waters can be an important environmental fate process nih.gov. The degradation of another pesticide, Dufulin, was most effective under UV light, with a half-life of 2.27 days under a 100-W UV lamp nih.gov. Although the structures differ, these findings suggest that the carbon-chlorine and other bonds in 2,3-Dichlorophenylmethylsulfone may be susceptible to photolytic cleavage.

Table 1: Inferred Photolytic Degradation Products of Aryl Sulfones

| Starting Compound | Condition | Major Products | Reference |

| Aryl methyl sulfones | Titanium dioxide photocatalysis | Aryl methyl sulfoxides, Aryl methyl sulfides | rsc.org |

Note: This data is for general aryl methyl sulfones and not specifically for this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfone group is generally stable to hydrolysis under typical environmental pH and temperature conditions. However, studies on related compounds provide some insights. For example, a process for producing 4,4'-dichlorodiphenyl sulfone mentions the hydrolysis of an isomeric mixture of dichlorodiphenyl sulfones at high temperatures (100 to 300°C) to yield dihydroxy diphenyl sulfones google.com. Another patent describes the hydrolysis of a mother liquor containing 4,4-dichlorodiphenyl sulfoxide (B87167) at 95-100°C google.com.

While these industrial conditions are extreme compared to the environment, they suggest that the carbon-sulfur bond in the sulfone group or the aryl-chlorine bonds could potentially undergo hydrolysis, although this process is expected to be very slow under ambient environmental conditions. For many organic compounds, including those similar to 2,4-D, hydrolysis under environmental conditions is considered negligible nih.gov.

Oxidative degradation in the environment is often mediated by reactive oxygen species, such as hydroxyl radicals (•OH). While direct oxidative degradation studies on this compound are absent, the synthesis of sulfones often involves the oxidation of corresponding sulfides and sulfoxides organic-chemistry.org. This implies that the sulfone group itself is in a high oxidation state and generally resistant to further environmental oxidation.

However, the aromatic ring of this compound could be susceptible to attack by strong oxidizing agents. For example, advanced oxidation processes are used to degrade persistent organic pollutants.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms and their enzymes, is a primary route for the breakdown of many organic pollutants in the environment.

Specific microbial degradation studies on this compound have not been identified. However, research on a closely related isomer, 3,4-dichlorophenyl methyl sulfone, indicates that it is a metabolite of o-dichlorobenzene, and its formation involves metabolism by intestinal microflora nih.gov. This finding strongly suggests that microorganisms possess the enzymatic machinery to process dichlorophenyl methyl sulfones. The study noted that in rats treated with antibiotics, the levels of both 2,3- and 3,4-dichlorophenyl methyl sulfones were dramatically reduced, confirming the role of gut bacteria nih.gov.

The degradation of chlorinated aromatic compounds is well-documented for various microbial species. For example, numerous bacterial and fungal strains, including Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis, are known to degrade the herbicide 2,4-D researchgate.net. It is plausible that some of these microbial strains, or others with similar enzymatic capabilities, could also degrade this compound, likely by targeting the aromatic ring or the methyl group.

Table 2: Microorganisms Involved in the Degradation of Structurally Related Compounds

| Compound | Degrading Microorganism(s) | Reference |

| o-Dichlorobenzene (metabolized to dichlorophenyl methyl sulfones) | Intestinal microflora | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Sphingomonas, Pseudomonas, Cupriavidus, etc. | researchgate.net |

Note: These microorganisms have not been directly tested for the degradation of this compound.

The enzymatic pathways for the degradation of chlorinated aromatic compounds often involve dioxygenases that hydroxylate the aromatic ring, leading to the formation of catechols. These catechols can then undergo ring cleavage, either through ortho- or meta-cleavage pathways, eventually leading to intermediates that can enter central metabolic cycles.